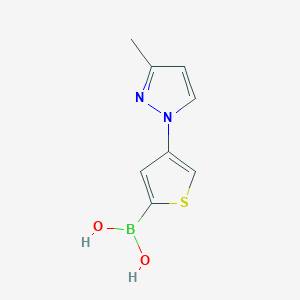

(4-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid

Description

(4-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid is a heterocyclic boronic acid derivative featuring a thiophene core substituted with a 3-methylpyrazole moiety at the 4-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its dual functionality: the boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the pyrazole-thiophene scaffold may confer biological activity, such as enzyme inhibition or receptor binding .

Properties

Molecular Formula |

C8H9BN2O2S |

|---|---|

Molecular Weight |

208.05 g/mol |

IUPAC Name |

[4-(3-methylpyrazol-1-yl)thiophen-2-yl]boronic acid |

InChI |

InChI=1S/C8H9BN2O2S/c1-6-2-3-11(10-6)7-4-8(9(12)13)14-5-7/h2-5,12-13H,1H3 |

InChI Key |

HDCTTWFZGSTAOK-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CS1)N2C=CC(=N2)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring and subsequent introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors to form the pyrazole ring, followed by a Suzuki-Miyaura coupling reaction to introduce the boronic acid group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or amines.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Biology and Medicine

In biology and medicine, this compound can be used in the development of new pharmaceuticals. The pyrazole ring is a common motif in many biologically active compounds, and the boronic acid group can enhance the compound’s ability to interact with biological targets .

Industry

In industry, (4-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid can be used in the production of advanced materials, such as polymers and electronic components. Its unique structure allows for the creation of materials with specific properties, such as conductivity or stability .

Mechanism of Action

The mechanism of action of (4-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

A. Pyrazole-Containing Boronic Acids

- [4-(4-Methyl-1H-pyrazol-1-yl)phenyl]boronic Acid (): This compound replaces the thiophene ring with a phenyl group, retaining the pyrazole-boronic acid motif. The 4-methylpyrazole substituent may also impose different steric effects compared to the 3-methylpyrazole in the target compound.

- The cyclopropane group introduces significant steric bulk, which could hinder interactions in biological systems or catalytic processes. This highlights the advantage of the boronic acid group in the target compound for synthetic versatility .

B. Thiophene-Based Boronic Acids

- (5-(1-Ethyl-4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)thiophen-2-yl)boronic Acid ():

This analog features a more complex imidazole-thiophene-boronic acid structure. The extended conjugation from methoxyphenyl groups may enhance stability but reduce solubility in polar solvents. In contrast, the target compound’s simpler pyrazole-thiophene system offers better synthetic accessibility .

- 4,7-Bis(thiophen-2-yl)benzo[c][1,2,5]selenadiazole Derivatives (): These compounds utilize thiophene units in fused heterocyclic systems. While they lack boronic acid groups, their synthesis via Suzuki coupling (e.g., with carbazole boronic acids) underscores the relevance of thiophene-boronic acid derivatives in constructing advanced materials .

Biological Activity

The compound (4-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antioxidant, antibacterial, anticancer, and enzyme inhibitory properties.

- Molecular Formula : C₈H₈B N₃S

- Molecular Weight : 195.04 g/mol

- CAS Number : 214360-70-0

Antioxidant Activity

Recent studies have demonstrated that (4-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid exhibits significant antioxidant properties. The compound was evaluated using various assays, including:

- DPPH Assay : IC₅₀ = 0.14 ± 0.01 µg/mL

- CUPRAC Assay : A₀.₅ = 1.73 ± 0.16 µg/mL

These results indicate that the compound effectively scavenges free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against various bacterial strains. The results indicate a broad-spectrum activity, with notable inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics.

Anticancer Activity

The compound has shown promising anticancer properties, particularly against the MCF-7 breast cancer cell line. The cytotoxicity was quantified with an IC₅₀ value of 18.76 ± 0.62 µg/mL, indicating a strong selective toxicity towards cancerous cells while sparing healthy cells . This selectivity is crucial for developing targeted cancer therapies.

Enzyme Inhibition Studies

The enzyme inhibitory potential of (4-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid has been investigated with respect to several key enzymes:

| Enzyme | IC₅₀ (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

These findings suggest that the compound may be useful in treating conditions associated with these enzymes, such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

In a recent formulation study, (4-(3-Methyl-1H-pyrazol-1-yl)thiophen-2-yl)boronic acid was incorporated into a cream designed for topical application. The formulation underwent in vivo and in vitro assessments, confirming its safety and efficacy in reducing oxidative stress and inflammation in skin cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.